2-Methylbutane-1-sulfonamide

Medicinal Chemistry ADME Prediction QSAR

2-Methylbutane-1-sulfonamide is a branched, primary alkanesulfonamide with the molecular formula C5H13NO2S and a molecular weight of 151.23 g/mol. As a member of the sulfonamide class, it features a sulfur atom bonded to an amine group and doubly bonded to two oxygen atoms, a functional group known for its ability to mimic carboxylic acids and participate in hydrogen bonding.

Molecular Formula C5H13NO2S
Molecular Weight 151.22
CAS No. 854461-68-0
Cat. No. B2989048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylbutane-1-sulfonamide
CAS854461-68-0
Molecular FormulaC5H13NO2S
Molecular Weight151.22
Structural Identifiers
SMILESCCC(C)CS(=O)(=O)N
InChIInChI=1S/C5H13NO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)
InChIKeyNKKVYYDBILPIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylbutane-1-sulfonamide (CAS 854461-68-0): A Lipophilic Alkanesulfonamide Scaffold for Medicinal Chemistry and Organic Synthesis


2-Methylbutane-1-sulfonamide is a branched, primary alkanesulfonamide with the molecular formula C5H13NO2S and a molecular weight of 151.23 g/mol [1]. As a member of the sulfonamide class, it features a sulfur atom bonded to an amine group and doubly bonded to two oxygen atoms, a functional group known for its ability to mimic carboxylic acids and participate in hydrogen bonding [2]. This particular compound is distinguished by its branched 2-methylbutane backbone, a structural feature that modulates its physicochemical properties, notably increasing its lipophilicity compared to its linear analog, butane-1-sulfonamide [1].

Why 2-Methylbutane-1-sulfonamide is Not a Direct Substitute for Linear or Shorter-Chain Alkanesulfonamides


Substitution of 2-methylbutane-1-sulfonamide with other in-class alkanesulfonamides, such as butane-1-sulfonamide or 2-methylpropane-1-sulfonamide, is not straightforward due to significant variations in lipophilicity and steric bulk. These differences directly impact key drug-like properties, including membrane permeability, metabolic stability, and target-binding affinity [1]. For instance, the branched alkyl chain of 2-methylbutane-1-sulfonamide confers a higher XLogP3-AA value of 0.6 compared to 0.2 for the linear butane-1-sulfonamide [REFS-2, REFS-3], a difference that can critically alter pharmacokinetic profiles and compound distribution in biological systems [1].

Quantitative Differentiation of 2-Methylbutane-1-sulfonamide from Structural Analogs


Enhanced Lipophilicity (XLogP3-AA) of 2-Methylbutane-1-sulfonamide vs. Linear Butane-1-sulfonamide

2-Methylbutane-1-sulfonamide exhibits a 3-fold higher predicted lipophilicity than its linear analog butane-1-sulfonamide. This difference is quantified by the XLogP3-AA value, a key descriptor in drug discovery for predicting membrane permeability and bioavailability [REFS-1, REFS-2]. The branched alkyl chain introduces additional hydrophobic bulk, which can enhance target engagement in lipophilic binding pockets.

Medicinal Chemistry ADME Prediction QSAR

Increased Molecular Weight and Rotatable Bond Count vs. 2-Methylpropane-1-sulfonamide

2-Methylbutane-1-sulfonamide possesses a higher molecular weight (151.23 g/mol) and an additional rotatable bond (n=3) compared to 2-methylpropane-1-sulfonamide (MW 137.20 g/mol, rotatable bonds=2) [REFS-1, REFS-2]. This provides a slightly larger, more flexible scaffold for fragment-based drug discovery or as a building block in parallel synthesis, offering a distinct vector for further elaboration while maintaining a similar sulfonamide core.

Medicinal Chemistry Fragment-Based Drug Discovery Scaffold Optimization

Stereochemical Purity and Chiral Specificity via (2S)-2-Methylbutane-1-sulfonamide

The commercial availability of the enantiopure (2S)-2-methylbutane-1-sulfonamide (CAS not specified, sold as Sigma-Aldrich Cat. No. ENAH9A8E2E47) with a purity of 95% provides a distinct advantage over racemic 2-methylbutane-1-sulfonamide. For applications requiring stereochemical control, such as asymmetric catalysis or the synthesis of chiral pharmaceutical intermediates, this single enantiomer offers a defined stereocenter.

Chiral Synthesis Stereoselective Chemistry Asymmetric Catalysis

Potential for N-Acylsulfonamide Derivatization with High Yield and Purity

While direct data for 2-methylbutane-1-sulfonamide is not available, class-level evidence indicates that primary sulfonamides can be efficiently converted to N-acylsulfonamides, a privileged motif in medicinal chemistry with applications as carbonic anhydrase inhibitors [REFS-1, REFS-2]. A facile synthesis method using silica chloride (SiO2-Cl) achieves this conversion in good to high yields under heterogeneous and solvent-free conditions [1], suggesting that 2-methylbutane-1-sulfonamide could serve as a versatile precursor for generating focused libraries of N-acyl derivatives with enhanced biological activity.

Medicinal Chemistry Organic Synthesis Carbonic Anhydrase Inhibition

Recommended Applications for 2-Methylbutane-1-sulfonamide Based on Its Differentiated Profile


Scaffold for Optimizing Lipophilicity in Lead Compound Development

When designing a new lead series where improving membrane permeability is a key objective, 2-methylbutane-1-sulfonamide offers a superior starting point compared to linear butane-1-sulfonamide. Its higher XLogP3-AA value (0.6 vs. 0.2) [1] can directly translate to better cellular uptake and oral bioavailability, critical parameters for advancing a compound from hit to lead stage.

Chiral Building Block for Asymmetric Synthesis of Drug Candidates

For projects that require a specific enantiomer to achieve target selectivity or to comply with regulatory guidelines for chiral drugs, the (2S)-2-methylbutane-1-sulfonamide provides a well-defined stereocenter . This single enantiomer can be used to synthesize chiral intermediates or final drug substances, avoiding the complexity and yield loss associated with racemic resolution.

Precursor for Generating Diverse N-Acylsulfonamide Libraries

In a medicinal chemistry campaign targeting enzymes like carbonic anhydrases, 2-methylbutane-1-sulfonamide can be utilized as a common core to rapidly synthesize a library of N-acylsulfonamides via a high-yielding reaction [2]. This approach leverages the sulfonamide moiety's established hydrogen-bonding capability and allows for systematic exploration of different acyl groups to fine-tune potency and selectivity [3].

Intermediate for the Synthesis of Complex Sulfonamide-Containing Molecules

The primary amine of 2-methylbutane-1-sulfonamide is a reactive handle that can be functionalized through various reactions (e.g., alkylation, arylation, acylation). Its specific branched alkyl chain provides a unique steric and electronic environment compared to other alkanesulfonamides [1], making it a valuable intermediate for constructing more complex sulfonamide-based compounds for use in materials science, agrochemistry, or advanced pharmaceutical research.

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